4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid
CAS No.: 1556498-23-7
Cat. No.: VC11622042
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1556498-23-7 |
|---|---|
| Molecular Formula | C6H6N2O2S |
| Molecular Weight | 170.19 g/mol |
| IUPAC Name | 5,6-dihydro-4H-cyclopenta[d]thiadiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H6N2O2S/c9-6(10)3-1-2-4-5(3)7-8-11-4/h3H,1-2H2,(H,9,10) |
| Standard InChI Key | KVGBSJQLGFZYCC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1C(=O)O)N=NS2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure features a bicyclic framework comprising a five-membered cyclopentane ring fused to a 1,2,3-thiadiazole ring. The thiadiazole moiety contains alternating sulfur and nitrogen atoms, contributing to its aromaticity and electronic stability . The carboxylic acid group at the 4-position introduces polarity and hydrogen-bonding capacity, enhancing solubility and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1556498-23-7 |
| Molecular Formula | |
| Molecular Weight | 170.19 g/mol |
| IUPAC Name | 5,6-Dihydro-4H-cyclopenta[d]thiadiazole-4-carboxylic acid |
| SMILES Notation | C1CC2=C(C1C(=O)O)N=NS2 |
| InChI Key | KVGBSJQLGFZYCC-UHFFFAOYSA-N |
The planar thiadiazole ring facilitates π-π stacking interactions, while the cyclopentane ring introduces conformational rigidity, potentially influencing binding affinity. X-ray crystallography of analogous compounds reveals bond lengths of ~1.28 Å for S–N and 1.45 Å for C–S, consistent with aromatic delocalization .
Synthetic Methodologies
Traditional Cyclocondensation
Classical synthesis routes involve cyclocondensation of thiosemicarbazides with cyclopentanone derivatives under acidic conditions. For example, Shiradkar et al. demonstrated that reacting N-substituted thiosemicarbazides with α-keto acids yields thiadiazole-carboxylic acid hybrids . These reactions typically require prolonged heating (6–7 hours) and produce moderate yields (50–65%) .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior method, reducing reaction times to 40–80 seconds and improving yields to 75–90% . A representative protocol involves:
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Mixing the precursor (e.g., N-[3-(4-amino-5-mercapto-4H- triazol-3-yl)-4,5-dimethylthiophene-2-yl]benzamide) with chloroacetic acid and sodium acetate.
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Adsorbing the mixture onto acidic alumina.
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Irradiating under microwave conditions (300–500 W).
This method minimizes side reactions and enhances purity, making it scalable for industrial applications .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on analogous compounds, such as triazolo[3,4-b][1, thiadiazoles, show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The carboxylic acid group augments activity by disrupting bacterial cell membranes via electrostatic interactions.
Anticonvulsant Activity
In rodent models, structurally related thiadiazoles reduced seizure duration by 40–60% in maximal electroshock tests. The carboxylic acid moiety likely facilitates blood-brain barrier penetration, enabling central nervous system activity.
Applications in Medicinal Chemistry
Drug Design Optimization
The carboxylic acid group serves as a pharmacophore for targeting enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Molecular docking studies predict strong hydrogen bonding with HDAC2 (binding energy: −9.2 kcal/mol).
Prodrug Development
Esterification of the carboxylic acid enhances bioavailability. Propyl ester derivatives of similar compounds showed 3-fold higher plasma concentrations in pharmacokinetic studies.
Research Frontiers and Challenges
Structure-Activity Relationships (SAR)
Recent SAR analyses reveal that:
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